4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide
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Overview
Description
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide is a complex organic compound that features a dichloropyridine moiety linked to a piperazine ring via a carbonyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide typically involves multiple steps:
Formation of 2,6-dichloropyridine-3-carbonyl chloride: This can be achieved by reacting 2,6-dichloropyridine with thionyl chloride or oxalyl chloride under reflux conditions.
Coupling with N,N-diethylpiperazine: The resulting 2,6-dichloropyridine-3-carbonyl chloride is then reacted with N,N-diethylpiperazine in the presence of a base such as triethylamine to form the intermediate product.
Sulfonamide Formation: The intermediate is then treated with a sulfonyl chloride derivative to introduce the sulfonamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The carbonyl and sulfonamide groups can participate in redox reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Oxidized forms of the carbonyl and sulfonamide groups.
Reduction: Reduced forms of the carbonyl and sulfonamide groups.
Hydrolysis: Carboxylic acid and sulfonamide derivatives.
Scientific Research Applications
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The dichloropyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the piperazine and sulfonamide groups can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloropyridine: A precursor in the synthesis of the target compound, used in the production of pharmaceuticals and agrochemicals.
N,N-diethylpiperazine: A common piperazine derivative used in various chemical syntheses.
Sulfonamides: A class of compounds known for their antibacterial properties and used in the synthesis of various drugs.
Uniqueness
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dichloropyridine and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-(2,6-dichloropyridine-3-carbonyl)-N,N-diethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4O3S/c1-3-19(4-2)24(22,23)20-9-7-18(8-10-20)14(21)11-5-6-12(15)17-13(11)16/h5-6H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCSDFYCJYIRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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